molecular formula C15H26N2O16P2 B15130809 [[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

Cat. No.: B15130809
M. Wt: 552.32 g/mol
InChI Key: KSUWOXJFTZJSEP-SLBWPEPYSA-N
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Description

The compound [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate] is a complex organic molecule with significant biochemical relevance It is characterized by its intricate structure, which includes multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate] involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the oxolan and oxan derivatives, followed by their functionalization with phosphate groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate]: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under mild conditions with the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate]: has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to various physiological effects, such as changes in metabolic processes or cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • [[[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate]
  • [[[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate]

Uniqueness

The uniqueness of [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate] lies in its specific stereochemistry and functional groups, which confer distinct biochemical properties. These features make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H26N2O16P2

Molecular Weight

552.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H26N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h5-6,8-14,19-23H,2-4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13+,14+/m0/s1

InChI Key

KSUWOXJFTZJSEP-SLBWPEPYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3CCC(=O)NC3=O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3CCC(=O)NC3=O)O)O)O)O)O

Origin of Product

United States

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